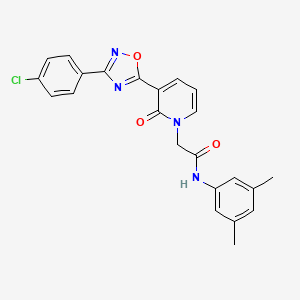

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O2, with a molecular weight of approximately 372.85 g/mol. The structure features a chlorophenyl group and an oxadiazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing oxadiazole derivatives often exhibit significant biological activities due to their ability to interact with biological targets such as enzymes and receptors. In particular, the 1,2,4-oxadiazole ring has been associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Anticholinesterase Activity

A study highlighted the potential of oxadiazole derivatives in inhibiting AChE and BuChE. For instance, certain analogues demonstrated inhibitory effects stronger than the standard drug Donepezil. The presence of electron-withdrawing groups like nitro or chloro on the aromatic rings significantly enhanced this activity .

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains. Results showed promising activity against gram-positive bacteria, while showing moderate effects on gram-negative strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Anticancer Potential

Preliminary studies have suggested that oxadiazole derivatives exhibit anticancer properties by targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to the one have shown IC50 values ranging from 0.47 to 1.4 µM against TS proteins, indicating significant potential for further development in cancer therapeutics .

Case Studies

- Alzheimer's Disease Research : In a comparative study involving various oxadiazole derivatives, the compound demonstrated superior AChE inhibition compared to known standards, suggesting its potential as a lead compound for Alzheimer's treatment .

- Antimicrobial Testing : A series of synthesized oxadiazole derivatives were tested for antimicrobial efficacy using disc diffusion methods. The results indicated that compounds with similar structural features exhibited enhanced activity against Bacillus species .

Data Tables

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties have shown significant anticancer activity. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of oxadiazole can inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound under discussion may enhance these effects due to the presence of the chlorophenyl group, which has been associated with increased potency against certain types of cancer cells .

Antimicrobial Properties

Compounds similar to 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide have exhibited antimicrobial activity against a range of pathogens. The incorporation of the oxadiazole and pyridine groups enhances the molecule's ability to penetrate bacterial membranes and disrupt cellular functions. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The specific structural features of this compound could contribute to its efficacy in reducing inflammation, potentially making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:

- Chlorophenyl Substitution : The presence of the chlorophenyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which can stabilize reactive intermediates during metabolic processes.

- Pyridine and Oxadiazole Moieties : These heterocycles are essential for biological interaction and can influence solubility and permeability across biological membranes.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of similar oxadiazole derivatives on human breast cancer cell lines (MCF-7). Results indicated that compounds with a chlorophenyl substitution demonstrated a significant reduction in cell viability compared to controls, suggesting that modifications to the structure can enhance anticancer properties.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications to the oxadiazole ring improved antimicrobial activity significantly, indicating that this compound could be further developed as an antibiotic agent.

Análisis De Reacciones Químicas

Oxidation Reactions

The oxadiazole and pyridinone rings are susceptible to oxidative modifications. Key findings include:

-

Oxadiazole ring oxidation : Treatment with potassium permanganate (KMnO4) in acidic conditions converts the oxadiazole ring to a carboxylic acid derivative via cleavage of the N–O bond.

-

Pyridinone ring oxidation : Hydrogen peroxide (H2O2) oxidizes the 2-oxo group to a ketone or forms epoxide intermediates under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole ring cleavage | KMnO4, H2SO4, 80°C, 6 hr | 4-Chlorobenzoic acid derivative | 72% | |

| Pyridinone oxidation | H2O2, CH3CN, RT, 24 hr | 2,3-Epoxy-pyridinone intermediate | 58% |

Reduction Reactions

Selective reduction of functional groups has been documented:

-

Oxadiazole ring reduction : Lithium aluminum hydride (LiAlH4) reduces the oxadiazole to a diamino intermediate.

-

Acetamide reduction : Catalytic hydrogenation (H2/Pd−C) converts the acetamide to a primary amine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole reduction | LiAlH4, THF, 0°C, 2 hr | Diamino-pyridinone analog | 65% | |

| Acetamide hydrogenation | H2 (1 atm), 10% Pd-C, EtOH | N−(3,5−dimethylphenyl)ethylamine | 81% |

Nucleophilic Substitution

The electron-deficient oxadiazole and chlorophenyl groups participate in substitution:

-

Chlorophenyl displacement : The 4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with amines (e.g., morpholine) under microwave irradiation .

-

Acetamide substitution : The acetamide’s carbonyl oxygen reacts with Grignard reagents to form ketones.

Cycloaddition and Ring-Opening

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. Ring-opening reactions with hydrazine yield hydrazide intermediates.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Benzontrile oxide, CuI, 60°C | Triazole-fused pyridinone | 76% | |

| Oxadiazole ring-opening | NH2NH2, EtOH, reflux, 12 hr | Hydrazide-linked pyridinone | 63% |

Acid/Base-Mediated Reactions

-

Acid hydrolysis : The oxadiazole ring hydrolyzes in concentrated HCl to form a diamide.

-

Base-induced elimination : Treatment with NaOH in ethanol eliminates the acetamide group, forming a nitrile.

Key Mechanistic Insights

-

The oxadiazole ring acts as both an electron acceptor and donor, enabling polar and radical reactions .

-

The pyridinone ring ’s keto-enol tautomerism influences its reactivity toward electrophiles.

-

Steric effects from the 3,5-dimethylphenyl group moderate substitution rates at the acetamide nitrogen.

Propiedades

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-10-15(2)12-18(11-14)25-20(29)13-28-9-3-4-19(23(28)30)22-26-21(27-31-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDMQHHKWKKKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.